

An In-Depth Technical Guide to the Chemical and Biological Properties of Sirtinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sirtinol**

Cat. No.: **B612090**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

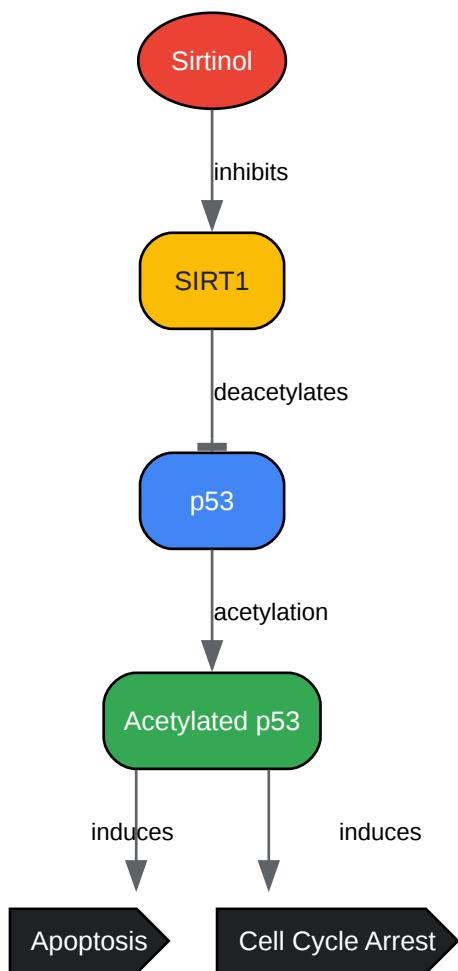
Abstract

Sirtinol is a pivotal small molecule inhibitor of the sirtuin family of NAD⁺-dependent deacetylases, primarily targeting SIRT1 and SIRT2. Its discovery and subsequent characterization have provided a valuable chemical tool for elucidating the diverse biological roles of sirtuins in cellular processes ranging from gene silencing and DNA repair to metabolism and inflammation. This technical guide provides a comprehensive overview of the chemical structure and properties of **Sirtinol**, its mechanism of action, and its effects on key cellular signaling pathways. Detailed experimental protocols for assays commonly used to investigate **Sirtinol**'s activity are provided, alongside a quantitative summary of its biological effects. Furthermore, this guide includes visualizations of the signaling pathways modulated by **Sirtinol** to facilitate a deeper understanding of its cellular impact.

Chemical Structure and Properties

Sirtinol, with the IUPAC name 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)-benzamide, is a cell-permeable compound that has become a standard for studying sirtuin-dependent pathways.^{[1][2]} Its chemical and physical properties are summarized in the table below.

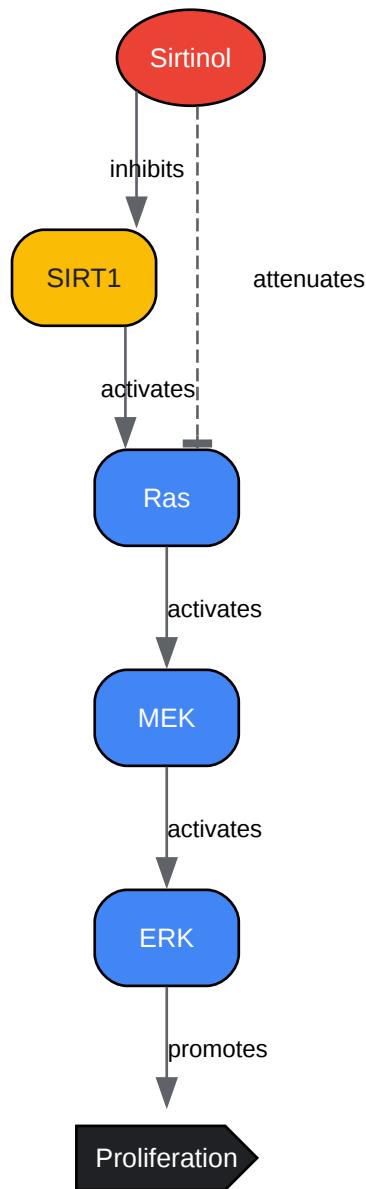
Property	Value	Reference
IUPAC Name	2-[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)benzamide	[3]
Synonyms	Sir Two Inhibitor Naphthol	[1]
CAS Number	410536-97-9	[1][4][5][6]
Molecular Formula	C ₂₆ H ₂₂ N ₂ O ₂	[1][4][5][6]
Molecular Weight	394.47 g/mol	[4][5]
Appearance	Crystalline solid	[1][6]
Solubility	DMF: 15 mg/mL, DMSO: 10 mg/mL, DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL	[1][6]
SMILES	O=C(N([H])C(C1=CC=CC=C1)C(C=C(C=C2)=C2/N=C/C3=C(O)C=CC4=C3C=CC=C4)c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3, (H,28,30)/b27-17+	[1]
InChI	InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3, (H,28,30)/b27-17+	[1]


Biological Properties and Mechanism of Action

Sirtinol is a dual inhibitor of SIRT1 and SIRT2, with reported IC₅₀ values of 131 μM and 38 μM, respectively.[2][7] It exhibits no inhibitory activity against class I and II histone deacetylases (HDACs), highlighting its selectivity for the sirtuin family.[8] The primary mechanism of action of **Sirtinol** is the inhibition of the NAD⁺-dependent deacetylase activity of SIRT1 and SIRT2. This leads to the hyperacetylation of various histone and non-histone protein substrates, thereby modulating their function and impacting downstream cellular processes.

Anti-Cancer Activity

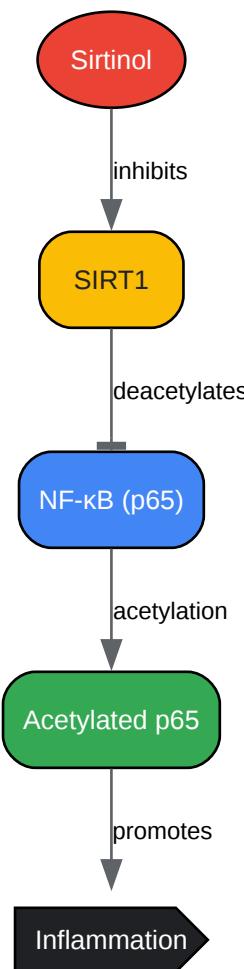
Sirtinol has demonstrated significant anti-cancer effects in a variety of cancer cell lines. Its inhibitory action on SIRT1 and SIRT2 leads to the induction of apoptosis and senescence-like growth arrest.


A key target of SIRT1 is the tumor suppressor protein p53. SIRT1 deacetylates p53 at lysine 382, leading to its inactivation and subsequent degradation. By inhibiting SIRT1, **Sirtinol** promotes the acetylation of p53, enhancing its stability and transcriptional activity.^[6] This, in turn, upregulates the expression of p53 target genes involved in cell cycle arrest and apoptosis.

[Click to download full resolution via product page](#)

Sirtinol's effect on the p53 pathway.

Sirtinol has been shown to induce senescence-like growth arrest in cancer cells by attenuating the Ras-MAPK signaling pathway.^[9] This pathway is crucial for cell proliferation, and its inhibition contributes to the anti-proliferative effects of **Sirtinol**. **Sirtinol** treatment leads to a reduction in the levels of active Ras and impairs the phosphorylation of downstream kinases such as ERK, JNK, and p38 MAPK.^[9]



[Click to download full resolution via product page](#)

Sirtinol's impact on the Ras-MAPK cascade.

Anti-Inflammatory Effects

Sirtinol also exhibits anti-inflammatory properties by modulating the NF- κ B signaling pathway. NF- κ B is a key transcription factor that regulates the expression of pro-inflammatory cytokines. SIRT1 can deacetylate the p65 subunit of NF- κ B, thereby inhibiting its transcriptional activity. By inhibiting SIRT1, **Sirtinol** can paradoxically lead to a decrease in the inflammatory response in certain cellular contexts, suggesting a complex regulatory role for sirtuins in inflammation.

[Click to download full resolution via product page](#)

Sirtinol's modulation of NF- κ B signaling.

Iron Chelation

Recent studies have suggested that **Sirtinol** can also function as an intracellular iron chelator. This property may contribute to its biological effects, as iron is essential for cell proliferation and its deprivation can induce apoptosis. This dual activity of **Sirtinol** as both a sirtuin inhibitor and an iron chelator adds another layer of complexity to its mechanism of action.

Quantitative Data Summary

The biological activity of **Sirtinol** has been quantified in various assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of **Sirtinol**

Target	IC ₅₀ (µM)	Assay Type	Reference
Human SIRT1	131	In vitro	[7]
Human SIRT2	38	In vitro	[7]
Yeast Sir2p	68	In vitro	[2]

Table 2: Anti-proliferative Activity of **Sirtinol** in Cancer Cell Lines

Cell Line	Cancer Type	IC ₅₀ (µM)	Assay	Reference
MCF-7	Breast Cancer	48.6 (24h), 43.5 (48h)	MTT	[6]
H1299	Non-small cell lung cancer	Dose-dependent cytotoxicity at 20 and 50 µM	Proliferation Assay	[4]
K-562	Chronic Myeloid Leukemia	Apoptosis induced at 50 µM	Annexin V	[10]
Jurkat	Acute T-cell Leukemia	Apoptosis induced at 50 µM	Annexin V	[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **Sirtinol**.

In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol describes a method to measure the in vitro inhibitory activity of **Sirtinol** against SIRT1 or SIRT2 using a fluorogenic substrate.

Materials:

- Recombinant human SIRT1 or SIRT2 enzyme
- Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
- NAD⁺
- Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- **Sirtinol** (dissolved in DMSO)
- Developer solution (containing a protease that cleaves the deacetylated substrate)
- 96-well black, flat-bottom plates
- Fluorescence microplate reader

Procedure:

- Prepare a serial dilution of **Sirtinol** in sirtuin assay buffer. The final DMSO concentration should be kept below 1%.
- In a 96-well plate, add 25 µL of sirtuin assay buffer to all wells.
- Add 5 µL of the diluted **Sirtinol** or vehicle (DMSO in assay buffer) to the respective wells.
- Add 10 µL of the SIRT1 or SIRT2 enzyme solution to all wells except for the "No Enzyme Control" wells. Add 10 µL of assay buffer to the "No Enzyme Control" wells.
- Add 10 µL of NAD⁺ solution to all wells.
- Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
- Incubate the plate at 37°C for 30-60 minutes, protected from light.

- Stop the reaction by adding 50 μ L of the developer solution to each well.
- Incubate the plate at 37°C for 15-30 minutes, protected from light.
- Measure the fluorescence intensity using a microplate reader (e.g., excitation ~350 nm, emission ~460 nm).
- Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
- Calculate the percent inhibition for each concentration of **Sirtinol** and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the **Sirtinol** concentration.

Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to determine the effect of **Sirtinol** on the viability of cancer cells.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Sirtinol** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
- 96-well clear, flat-bottom plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

- Prepare serial dilutions of **Sirtinol** in complete cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the **Sirtinol** dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
- After the incubation period, add 10 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
- Carefully remove the medium containing MTT.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each **Sirtinol** concentration relative to the vehicle control and determine the IC₅₀ value.

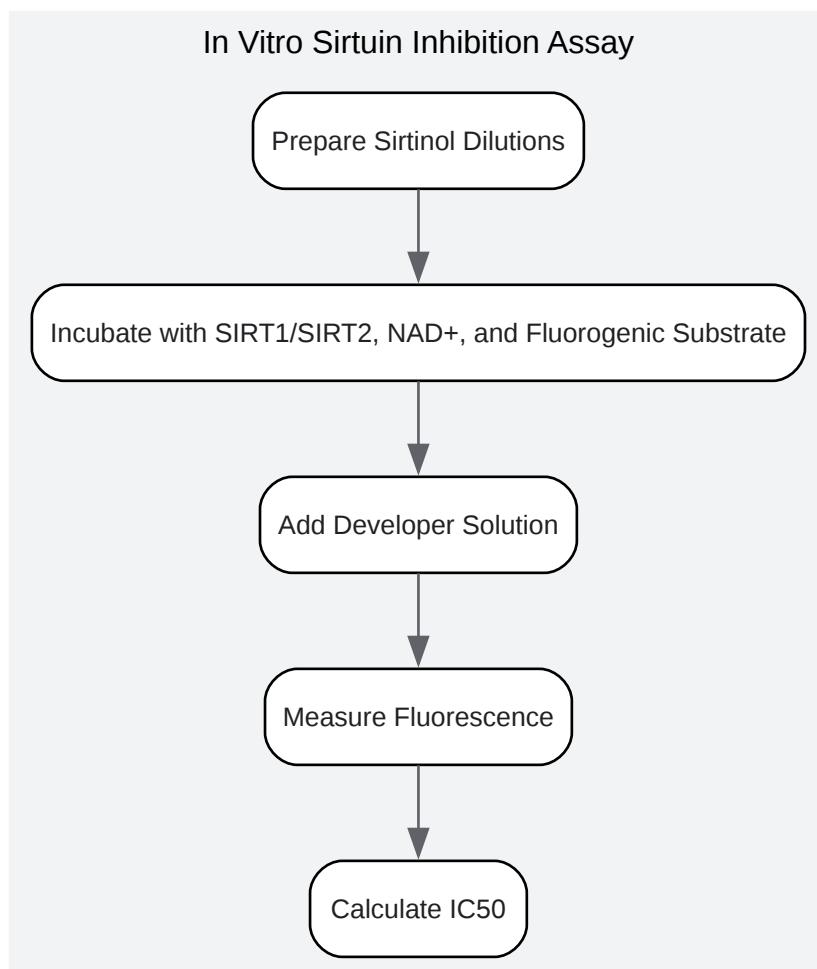
Western Blot Analysis of Protein Expression and Acetylation

This protocol outlines the steps for analyzing the expression and acetylation status of proteins, such as p53, in cells treated with **Sirtinol**.

Materials:

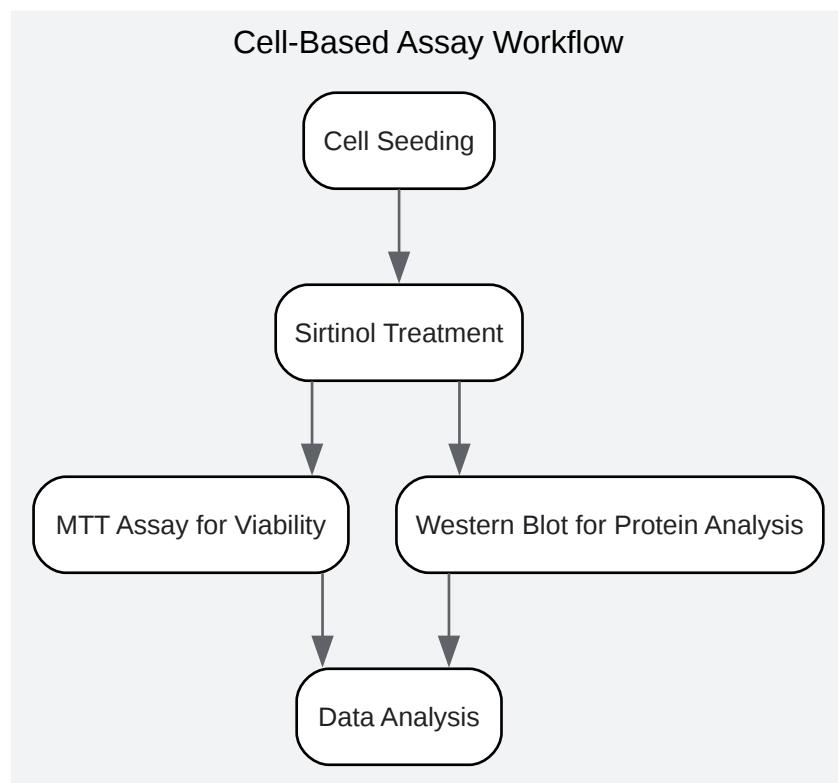
- Cancer cell line of interest
- **Sirtinol**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)

- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-SIRT1, anti-p53, anti-acetyl-p53, anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system


Procedure:

- Treat cells with the desired concentrations of **Sirtinol** for the specified time.
- Lyse the cells in lysis buffer and collect the total protein lysate.
- Determine the protein concentration of each lysate using a protein assay kit.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

- Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., GAPDH).


Experimental Workflows

The following diagrams illustrate typical experimental workflows for investigating the effects of **Sirtinol**.

[Click to download full resolution via product page](#)

Workflow for in vitro sirtuin inhibition assay.

[Click to download full resolution via product page](#)

General workflow for cell-based assays.

Conclusion

Sirtinol remains an indispensable tool for researchers investigating the multifaceted roles of sirtuins in health and disease. Its well-defined chemical properties and established biological activities as a SIRT1/SIRT2 inhibitor provide a solid foundation for its use in target validation and mechanistic studies. The detailed protocols and summarized data presented in this guide are intended to support the scientific community in the effective utilization of **Sirtinol** to further unravel the complexities of sirtuin biology and its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. d-nb.info [d-nb.info]
- 3. SIRT1 Polyclonal Antibody (PA5-17074) [thermofisher.com]
- 4. The Antiproliferative and Apoptotic Effects of Sirtinol, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 6. stemcell.com [stemcell.com]
- 7. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]
- 10. scirp.org [scirp.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical and Biological Properties of Sirtinol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612090#sirtinol-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com